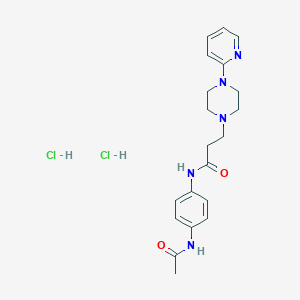
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is primarily used in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a critical enzyme involved in the activation of B cells and T cells. By inhibiting BTK, TAK-659 can prevent the activation of these cells and reduce the production of inflammatory cytokines. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of cancer and autoimmune diseases.
Effets Biochimiques Et Physiologiques
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 can induce apoptosis by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by blocking the cell cycle. In autoimmune diseases, TAK-659 can inhibit the production of inflammatory cytokines, which can reduce the severity of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its specificity for BTK, which makes it a promising drug candidate for the treatment of cancer and autoimmune diseases. However, TAK-659 also has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for these indications. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical studies and is currently undergoing clinical trials for these indications as well. Additionally, there is potential for the development of TAK-659 analogs with improved solubility and half-life, which could enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-chloropyridine with p-aminobenzoic acid to form 4-(2-pyridinyl)benzoic acid. This compound is then reacted with N-(tert-butoxycarbonyl)piperazine to form N-(tert-butoxycarbonyl)-4-(2-pyridinyl)benzamide. The final step involves the removal of the tert-butoxycarbonyl group and the acetylation of the amine group to form 1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In cancer, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune diseases, TAK-659 has been shown to inhibit the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
Numéro CAS |
104373-82-2 |
|---|---|
Nom du produit |
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride |
Formule moléculaire |
C20H27Cl2N5O2 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H25N5O2.2ClH/c1-16(26)22-17-5-7-18(8-6-17)23-20(27)9-11-24-12-14-25(15-13-24)19-4-2-3-10-21-19;;/h2-8,10H,9,11-15H2,1H3,(H,22,26)(H,23,27);2*1H |
Clé InChI |
SYCHGUBTKLLGNT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Autres numéros CAS |
104373-82-2 |
Synonymes |
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, d ihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



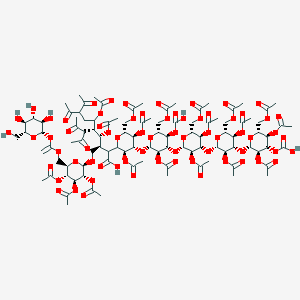
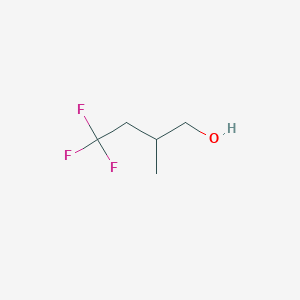
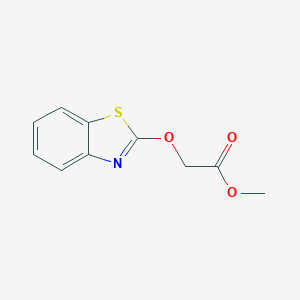
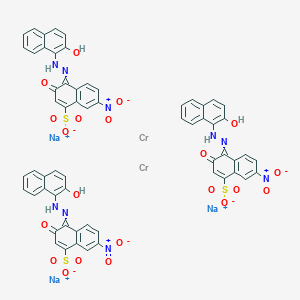
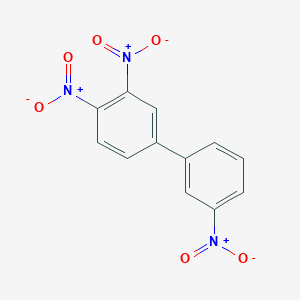
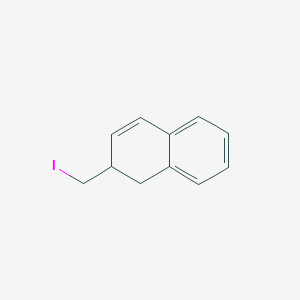
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
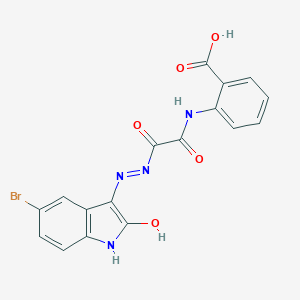
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
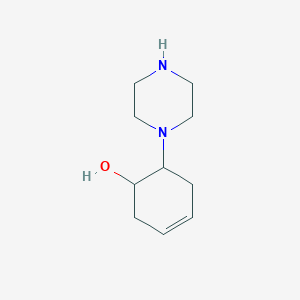
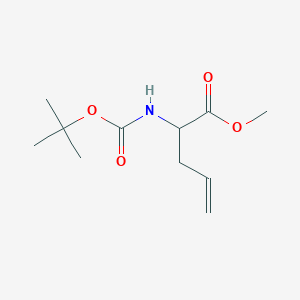
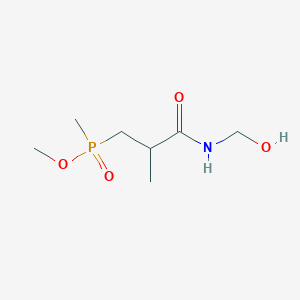
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)